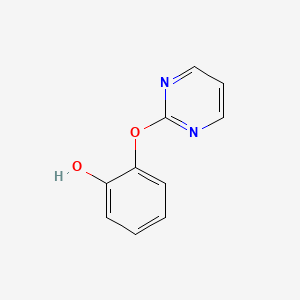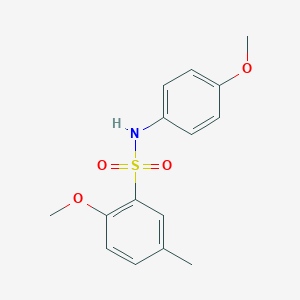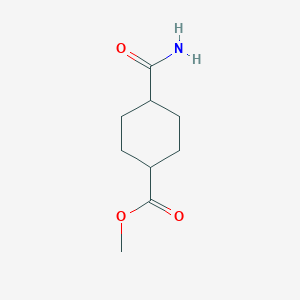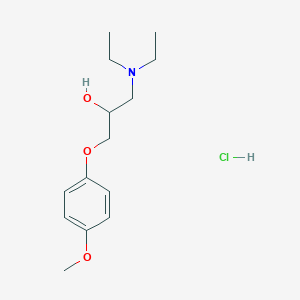![molecular formula C13H8BrClFNO B2399754 4-bromo-2-{(E)-[(5-chloro-2-fluorophenyl)imino]methyl}phenol CAS No. 1232823-38-9](/img/structure/B2399754.png)
4-bromo-2-{(E)-[(5-chloro-2-fluorophenyl)imino]methyl}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-bromo-2-{(E)-[(5-chloro-2-fluorophenyl)imino]methyl}phenol” is a synthetic organic compound with a molecular formula of C13H8BrClFNO and a molecular weight of 328.56 . It is intended for research use only and not for diagnostic or therapeutic use .
Synthesis Analysis
The Schiff base ligand, 4-chloro-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol, was synthesized in a methanolic medium . The Schiff base was derived from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature .
Molecular Structure Analysis
The molecular structure of “4-bromo-2-{(E)-[(5-chloro-2-fluorophenyl)imino]methyl}phenol” consists of 13 carbon atoms, 8 hydrogen atoms, 1 bromine atom, 1 chlorine atom, 1 fluorine atom, 1 nitrogen atom, and 1 oxygen atom .
Chemical Reactions Analysis
A new series of Mn(II), Co(II), Ni(II), Cu(II), and Zn(II) complexes of the Schiff base ligand were synthesized . The metal complexes formed had the general formulae [M(L)2(H2O)2], where L is the Schiff base ligand and M is Mn, Co, Ni, Cu, and Zn .
Physical And Chemical Properties Analysis
“4-bromo-2-{(E)-[(5-chloro-2-fluorophenyl)imino]methyl}phenol” is a colorless solid. It is soluble in organic solvents such as ethanol and methanol.
Mécanisme D'action
Safety and Hazards
Orientations Futures
The Schiff base ligand and its metal (II) complexes were tested in vitro to evaluate their bactericidal activity against Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa) and Gram-positive bacteria (Bacillus subtilis and Staphylococcus typhi) using the disc diffusion method . The results revealed that the metal (II) complexes exhibited higher antibacterial activity than the free Schiff base ligand . This suggests potential future directions in the development of new antibacterial agents.
Propriétés
IUPAC Name |
4-bromo-2-[(5-chloro-2-fluorophenyl)iminomethyl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrClFNO/c14-9-1-4-13(18)8(5-9)7-17-12-6-10(15)2-3-11(12)16/h1-7,18H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJJKRPSZWHKXLL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N=CC2=C(C=CC(=C2)Br)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrClFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.56 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,5-dimethyl-2-(3-methylphenyl)-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2399673.png)
![(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3-propylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2399675.png)
![5-chloro-2-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzenesulfonamide](/img/structure/B2399676.png)

![3-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2399680.png)


![8-(4-ethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2399684.png)
![2-chloro-N-cyclopropyl-N-{[4-(difluoromethoxy)-3-methoxyphenyl]methyl}pyridine-4-carboxamide](/img/structure/B2399687.png)

![N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2399692.png)
